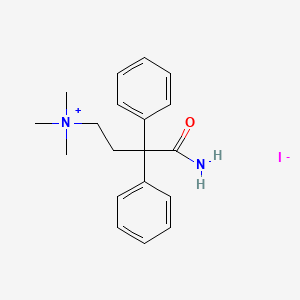

(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide

Description

(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide, commonly known as isopropamide iodide (CAS: 71-81-8), is a quaternary ammonium compound with antimuscarinic properties. Its molecular structure comprises a carbamoyl group, a diphenylpropyl chain, and a trimethylammonium moiety (Fig. 1) . The compound is sparingly soluble in water but freely soluble in chloroform and alcohol, which influences its formulation and pharmacokinetics . Clinically, it is used as an adjunct in treating peptic ulcers and gastrointestinal or urinary tract spasms due to its peripheral anticholinergic effects, analogous to atropine but with reduced central nervous system (CNS) penetration .

Properties

CAS No. |

111472-08-3 |

|---|---|

Molecular Formula |

C19H25IN2O |

Molecular Weight |

424.3 g/mol |

IUPAC Name |

(4-amino-4-oxo-3,3-diphenylbutyl)-trimethylazanium;iodide |

InChI |

InChI=1S/C19H24N2O.HI/c1-21(2,3)15-14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13H,14-15H2,1-3H3,(H-,20,22);1H |

InChI Key |

XDBZHNUMLBQSGI-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,3-Diphenylpropan-1-amine

The primary precursor, 3,3-diphenylpropan-1-amine, can be synthesized by catalytic hydrogenation of 3,3-diphenylpropanenitrile or by reductive amination of 3,3-diphenylpropanal.

Catalytic Hydrogenation : 3,3-Diphenylpropanenitrile is subjected to catalytic hydrogenation using nickel or palladium catalysts under hydrogen atmosphere, typically in ethanol or methanol solvents. The reaction conditions involve moderate temperature (50–100 °C) and pressure (1–5 atm H2). This reduces the nitrile group to the primary amine, yielding 3,3-diphenylpropan-1-amine with high selectivity.

Reductive Amination : 3,3-Diphenylpropanal can be reacted with ammonia or ammonium salts in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to form the primary amine.

Methylation to N-Methyl-3,3-diphenylpropylamine

The amine intermediate is methylated to form N-methyl-3,3-diphenylpropylamine, which is a key step before quaternization.

Methylation Reagents : Common methylating agents include methyl iodide, dimethyl sulfate, or dimethyl carbonate. Methyl iodide is often preferred due to its reactivity.

Reaction Conditions : The amine is dissolved in an organic solvent such as ethanol or toluene, and methyl iodide is added dropwise under stirring at ambient or slightly elevated temperature (20–60 °C). The reaction proceeds for several hours to ensure complete methylation.

Purification : The product is isolated by solvent evaporation and recrystallization or extraction methods.

Quaternization to Form (3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium Iodide

Introduction of the Carbamoyl Group

The carbamoyl functional group (–CONH2) at the 3-position can be introduced by carbamoylation of the corresponding amine derivative.

Carbamoylation Reagents : Typical reagents include phosgene derivatives, carbamoyl chlorides, or urea derivatives.

Procedure : N-methyl-3,3-diphenylpropylamine is reacted with carbamoyl chloride or an equivalent carbamoylating agent in the presence of a base such as triethylamine or sodium hydroxide in an aprotic solvent (e.g., dichloromethane) at low temperature (0–5 °C) to avoid side reactions.

Workup : The reaction mixture is quenched with water, and the product is extracted and purified by recrystallization.

Quaternization of the Tertiary Amine to Trimethylammonium Salt

The final step involves quaternization of the tertiary amine nitrogen with methyl iodide to form the trimethylammonium iodide salt.

Reagents and Conditions : The carbamoyl-containing tertiary amine is dissolved in anhydrous solvent (e.g., acetonitrile or acetone), and excess methyl iodide is added. The mixture is stirred at room temperature or slightly elevated temperature (25–50 °C) for 12–24 hours to ensure complete quaternization.

Isolation : The quaternary ammonium iodide salt precipitates or can be isolated by solvent evaporation and washing with diethyl ether or other non-polar solvents.

Summary of Preparation Steps and Conditions

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 3,3-Diphenylpropanenitrile | Catalytic hydrogenation (Ni or Pd, H2, EtOH, 50–100 °C) | 3,3-Diphenylpropan-1-amine | High yield, selective |

| 2 | 3,3-Diphenylpropan-1-amine | Methyl iodide, EtOH or toluene, 20–60 °C | N-Methyl-3,3-diphenylpropylamine | Controlled methylation |

| 3 | N-Methyl-3,3-diphenylpropylamine | Carbamoyl chloride, base (Et3N), DCM, 0–5 °C | (3-Carbamoyl-3,3-diphenylpropyl)trimethylamine | Carbamoylation step |

| 4 | (3-Carbamoyl-3,3-diphenylpropyl)trimethylamine | Methyl iodide, acetonitrile, 25–50 °C, 12–24 h | (3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide | Quaternization to iodide salt |

Analytical and Purification Considerations

Purity Assessment : The final compound is characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm structure and purity.

Yield Optimization : Reaction times, temperature, and reagent stoichiometry are optimized to maximize yield and minimize by-products.

Safety Notes : Use of methyl iodide and carbamoyl chlorides requires strict handling protocols due to toxicity and volatility.

Research and Literature Support

The synthetic route involving catalytic hydrogenation of nitriles to amines and subsequent methylation is well documented in patent CN101575297B, which details preparation methods for N-methyl-3,3-diphenylpropylamine as a key intermediate.

Carbamoylation and quaternization steps are based on standard organic synthesis protocols for quaternary ammonium salts, supported by general organic chemistry literature and PubChem compound data.

The overall synthetic strategy aligns with methodologies used for structurally related quaternary ammonium compounds, ensuring reproducibility and scalability.

Chemical Reactions Analysis

(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Oxidation and Reduction: The carbamoyl group can undergo oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.

Biology: The compound is studied for its potential effects on cellular processes and as a tool for investigating biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent and in drug delivery systems.

Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3-Carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, affecting their function. The compound may also modulate cellular pathways by influencing ion channels and transporters.

Comparison with Similar Compounds

Atropine

- Structure : Tertiary amine (tropine esterified with tropic acid).

- Key Differences : Atropine’s tertiary amine structure allows CNS penetration, while isopropamide’s quaternary ammonium group restricts it to peripheral effects .

- Solubility : More water-soluble than isopropamide, facilitating broader clinical use .

Tropicamide

Triethylammonium Derivatives

- Example : Compounds replacing trimethylammonium with triethylammonium (studied in ).

- Key Differences : Larger alkyl groups (triethyl) reduce solubility in water and alter receptor affinity compared to trimethyl derivatives .

Pharmacological Activity

Mechanistic Insights :

- Quaternary ammonium groups (e.g., in isopropamide) enhance ionic interactions with muscarinic receptors but limit lipid membrane diffusion .

- Carbamoyl and diphenyl groups in isopropamide contribute to prolonged binding and reduced metabolism compared to simpler esters like tropicamide .

Physicochemical Properties

Key Notes:

- Isopropamide’s low water solubility necessitates formulation in organic solvents or solid dosage forms .

- Higher logP in tropicamide correlates with faster ocular tissue penetration .

Analytical Methods

Isopropamide iodide is quantified via ion-pair spectrophotometry using bromophenol blue (λ = 600 nm), achieving a detection limit of 2.0 μg/mL . Comparable methods for triethylammonium compounds require alternative dyes (e.g., methyl orange) due to differing charge interactions .

Q & A

Q. What are the recommended synthetic routes for (3-carbamoyl-3,3-diphenylpropyl)trimethylammonium iodide, and how do reaction conditions influence yield?

The synthesis typically involves quaternization of a tertiary amine precursor with methyl iodide in aprotic solvents like tetrahydrofuran (THF). Key factors include temperature control (room temperature to 60°C), stoichiometric excess of methyl iodide, and base (e.g., triethylamine) to neutralize HI by-products. Reaction monitoring via thin-layer chromatography (TLC) is critical to optimize duration (e.g., 3 days for analogous reactions) and minimize side products like N-(2-chloro-3-hydroxypropyl) derivatives .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the quaternary ammonium structure and carbamoyl group integrity. High-resolution mass spectrometry (HRMS) confirms molecular weight, while ion chromatography or titration can quantify iodide content. Impurity profiling via HPLC with UV/Vis detection is recommended, especially to detect chlorinated by-products common in similar syntheses .

Q. How does this compound compare structurally and functionally to other quaternary ammonium salts in pharmacological research?

Unlike simpler salts (e.g., tetramethylammonium iodide), its carbamoyl and diphenyl groups enhance lipophilicity, potentially improving membrane interaction in biological assays. Comparative studies with isopropamide iodide (a structural analog) highlight differences in ion-pairing efficiency and solubility, which impact applications like chiral resolution or receptor binding .

Advanced Research Questions

Q. What experimental design strategies can resolve contradictions in reported solubility data for this compound?

Contradictions often arise from solvent polarity and counterion effects. A factorial design approach (e.g., varying solvent mixtures, pH, and temperature) can systematically assess solubility. Computational tools like COSMO-RS simulations (based on quantum chemistry) predict solvent compatibility, reducing trial-and-error experimentation .

Q. How can mechanistic studies differentiate between SN2 and E2 pathways in its synthesis?

Isotopic labeling (e.g., using deuterated methyl iodide) and kinetic studies (monitoring reaction rates under varying base strengths) can distinguish mechanisms. For example, a primary kinetic isotope effect supports SN2, while base concentration dependence aligns with E2. Computational modeling (DFT) of transition states provides additional mechanistic clarity .

Q. What advanced separation techniques are optimal for isolating by-products from large-scale syntheses?

Membrane-based separation (e.g., nanofiltration) or countercurrent chromatography (CCC) effectively isolates chlorinated by-products. These methods leverage differences in polarity and molecular weight, with CCC offering high resolution for structurally similar impurities .

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like acetylcholine esterase. QSAR models correlate structural features (e.g., carbamoyl substitution patterns) with activity, guiding synthetic prioritization. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations further refine binding affinity predictions .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., XRD for crystallinity vs. DSC for thermal stability). Meta-analyses of published data should account for variables like synthetic protocols and instrumentation .

- Reaction Optimization : Use response surface methodology (RSM) to balance yield, purity, and cost. For example, optimizing methyl iodide equivalents and solvent ratios via a central composite design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.